molecular formula C17H16N2O5S2 B2653358 Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 899971-95-0

Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2653358
CAS No.: 899971-95-0
M. Wt: 392.44
InChI Key: UARGPKQUOBZTEE-UHFFFAOYSA-N
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Description

Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a complex organic compound that belongs to the class of tetrahydropyrimidine derivatives This compound is characterized by its unique structure, which includes a phenyl group, a thiophene-2-sulfonyl group, and a tetrahydropyrimidine ring

Scientific Research Applications

Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step reactions. One common method includes the condensation of appropriate starting materials such as thiophene-2-sulfonyl chloride, phenylacetic acid, and urea under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the formation of the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The thiophene-2-sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form hydroxyl derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Brominated or nitrated phenyl derivatives.

Mechanism of Action

The mechanism of action of Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The thiophene-2-sulfonyl group plays a crucial role in enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Lacks the thiophene-2-sulfonyl group.

    Methyl 2-oxo-4-phenyl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate: Contains a methyl group instead of the thiophene-2-sulfonyl group.

Uniqueness

Methyl 2-oxo-4-phenyl-6-[(thiophene-2-sulfonyl)methyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate is unique due to the presence of the thiophene-2-sulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for interactions with biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-oxo-4-phenyl-6-(thiophen-2-ylsulfonylmethyl)-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5S2/c1-24-16(20)14-12(10-26(22,23)13-8-5-9-25-13)18-17(21)19-15(14)11-6-3-2-4-7-11/h2-9,15H,10H2,1H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UARGPKQUOBZTEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2)CS(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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